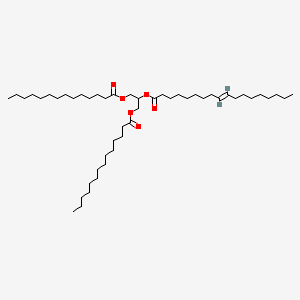
Glycerol 1,3-ditetradecanoate 2-(9Z-octadecenoate)
Übersicht
Beschreibung
1,3-Dimyristoyl-2-Oleoyl-rac-Glycerol (oft abgekürzt als MOP) ist ein Triacylglycerol, das aus drei Fettsäureketten besteht, die an ein Glycerinrückgrat gebunden sind. Insbesondere enthält es Myristinsäure (C14:0) an der sn-1-Position, Ölsäure (C18:1) an der sn-2-Position und Palmitinsäure (C16:0) an der sn-3-Position . Triacylglycerole sind essentielle Bestandteile biologischer Membranen und dienen als Energiespeichermoleküle.
Wissenschaftliche Forschungsanwendungen
MOP findet in verschiedenen Bereichen Anwendung:
Biologische Forschung: Untersuchung des Lipidstoffwechsels, der Membranstruktur und der Lipid-Protein-Wechselwirkungen.
Arzneimittelentwicklung: Als Lipidträger in Arzneimittelformulierungen.
Kosmetik: Wird aufgrund seiner feuchtigkeitsspendenden Eigenschaften in Hautpflegeprodukten verwendet.
5. Wirkmechanismus
Die Wirkungen von MOP sind kontextabhängig. Es kann die Zellsignalisierung, die Membranfluidität und Lipid-Rafts beeinflussen. Molekulare Zielstrukturen sind Enzyme, die am Lipidstoffwechsel beteiligt sind.
Vorbereitungsmethoden
Die Synthese von MOP beinhaltet die Veresterung von Glycerin mit den entsprechenden Fettsäuren. Hier sind die Schritte:
-
Chemische Synthese: : Die Reaktion erfolgt typischerweise in Gegenwart von sauren Katalysatoren. Zum Beispiel:
- Myristinsäure (C14:0) reagiert mit Glycerin zu 1-Myristoyl-rac-Glycerin.
- Ölsäure (C18:1) wird dann zu der Reaktionsmischung gegeben, um 1,3-Dimyristoyl-2-Oleoyl-rac-Glycerol zu erhalten.
-
Industrielle Produktion: : MOP kann in größerem Maßstab unter Verwendung ähnlicher Synthesewege hergestellt werden. Industrielle Verfahren können enzymatische Katalyse oder chemische Prozesse umfassen.
Analyse Chemischer Reaktionen
MOP unterliegt verschiedenen Reaktionen, darunter:
Hydrolyse: Spaltung der Esterbindungen durch Lipasen oder andere Enzyme.
Oxidation: Oxidative Prozesse, die die Fettsäureketten beeinflussen.
Reduktion: Reduktion der Carbonylgruppen in den Fettsäuren.
Substitution: Substitutionsreaktionen an den sn-1-, sn-2- oder sn-3-Positionen.
Häufige Reagenzien und Bedingungen hängen von der spezifischen Reaktionsart ab. Zu den Hauptprodukten gehören freie Fettsäuren, Monoacylglycerine und Diacylglycerine.
Wirkmechanismus
MOP’s effects are context-dependent. It may influence cell signaling, membrane fluidity, and lipid rafts. Molecular targets include enzymes involved in lipid metabolism.
Vergleich Mit ähnlichen Verbindungen
Die Einzigartigkeit von MOP liegt in seiner spezifischen Fettsäurezusammensetzung. Ähnliche Verbindungen umfassen andere Triacylglycerole mit unterschiedlichen Fettsäurekombinationen.
Eigenschaften
IUPAC Name |
1,3-di(tetradecanoyloxy)propan-2-yl (Z)-octadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C49H92O6/c1-4-7-10-13-16-19-22-23-24-25-28-31-34-37-40-43-49(52)55-46(44-53-47(50)41-38-35-32-29-26-20-17-14-11-8-5-2)45-54-48(51)42-39-36-33-30-27-21-18-15-12-9-6-3/h23-24,46H,4-22,25-45H2,1-3H3/b24-23- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMMOOAFQVREVIF-VHXPQNKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C49H92O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101301781 | |
| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
777.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | TG(14:0/18:1(9Z)/14:0) | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0042361 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
66908-04-1 | |
| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=66908-04-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3-Dimyristoyl-2-oleoylglycerol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101301781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[3-[(9Z,12Z)-Octadeca-9,12-dienoyl]oxy-2-octadecanoyloxypropyl] octadecanoate](/img/structure/B3026074.png)

![[2-Hexadecanoyloxy-3-[(Z)-octadec-9-enoyl]oxypropyl] octadecanoate](/img/structure/B3026076.png)
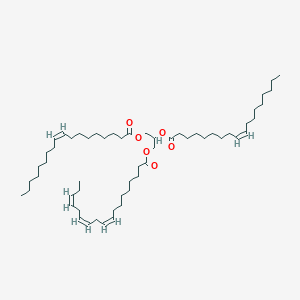
![6-[4-[3-(dimethylamino)propoxy]phenyl]-2-(methylsulfonyl)-N-[3-(1H-pyrazol-1-yl)propyl]-4-pyrimidinamine, monohydrochloride](/img/structure/B3026080.png)
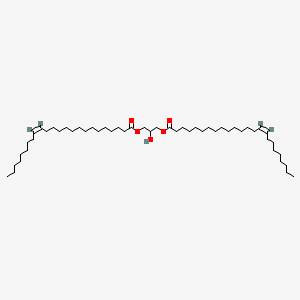

![Docosanoic acid, 2,3-bis[(1-oxooctadecyl)oxy]propyl ester](/img/structure/B3026085.png)
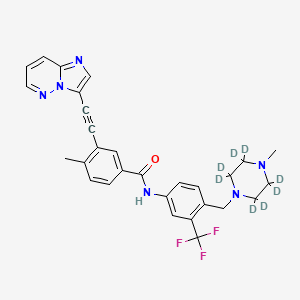
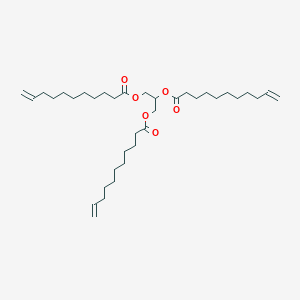

![(6Z,9Z,12Z)-6,9,12-octadecatrienoic acid, 2,3-bis[[(9Z,12Z)-1-oxo-9,12-octadecadien-1-yl]oxy]propyl ester](/img/structure/B3026091.png)


